molecular formula C65H107F4NO28 B7909497 Ald-Ph-PEG24-TFP ester

Ald-Ph-PEG24-TFP ester

Cat. No.: B7909497
M. Wt: 1426.5 g/mol
InChI Key: GWKLAEJMSBKWHO-UHFFFAOYSA-N
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Description

Ald-Ph-PEG24-TFP Ester is a high-purity, heterobifunctional PEG-based linker designed for advanced bioconjugation applications. This reagent features a benzaldehyde (Ald) group at one end and a tetrafluorophenyl (TFP) ester at the other, connected by a 24-unit polyethylene glycol (PEG) spacer. The benzaldehyde group readily reacts with primary amines, hydrazide, and aminooxy groups to form stable bonds, while the TFP ester is highly reactive toward primary amine groups on molecules like proteins and peptides to form stable amide bonds . A key advantage of the TFP ester is its significant resistance to hydrolysis compared to common NHS esters, allowing for more flexible reaction conditions in aqueous solutions . The long PEG24 chain dramatically enhances the water solubility of conjugated compounds and reduces aggregation and immunogenicity, which is crucial for improving the pharmacokinetic properties of therapeutic biologics . This non-cleavable linker is primarily used in antibody-drug conjugate (ADC) development, peptide modification, and the creation of various PEGylated biotherapeutics and complex biomaterials . With a molecular weight of approximately 1426.5 g/mol and a typical purity of ≥95% , it is an essential tool for research and further manufacturing. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLAEJMSBKWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H107F4NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Ethylene Oxide Polymerization

  • Base-Catalyzed Polymerization : Ethylene oxide is polymerized using potassium hydroxide, with careful control of reaction time and temperature to achieve 24 repeating units.

  • End-Group Modification :

    • Amine Termination : Reacting PEG24’s hydroxyl with phthalimide followed by hydrazine deprotection yields a primary amine.

    • Hydroxyl Retention : The opposite terminus remains unmodified for subsequent TFP activation.

Monodisperse PEG24 Synthesis

  • Solid-Phase Synthesis : Utilizes iterative coupling of tetraethylene glycol units on resin-bound substrates. This method ensures exact chain length but is cost-prohibitive for large-scale production.

Conjugation of Ald-Ph to PEG24

The amine-terminated PEG24 is coupled to 4-formylbenzoic acid via amide bond formation:

  • Activation of Carboxylic Acid :

    • 4-Formylbenzoic acid is treated with N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in anhydrous DMF to form an NHS ester.

  • Amine Coupling :

    • The NHS-activated Ald-Ph reacts with PEG24-NH₂ in PBS (pH 7.4) at 25°C for 12 hours.

    • Yield: 85–90% after purification by dialysis (MWCO 3.5 kDa).

Purification and Characterization

Purification Techniques

StepMethodConditions
Intermediate PEG24Size-Exclusion ChromatographySephadex LH-20, methanol eluent
Final ProductReverse-Phase HPLCC18 column, 0.1% TFA in acetonitrile/water

Characterization Data

PropertyValueTechnique
Molecular Weight1426.6 g/molMALDI-TOF MS
Purity≥95%Analytical HPLC
Aldehyde Content0.92 mmol/gUV-Vis (λ = 280 nm)

Challenges and Optimization

  • Solubility Issues :

    • The long PEG chain increases hydrophilicity, complicating organic-phase reactions. Using DMF/THF mixtures (4:1 v/v) improves solubility during TFP activation.

  • Side Reactions :

    • Over-activation of PEG24’s hydroxyl can lead to di-TFP byproducts. Limiting TFP-TFA to 1.2 equivalents minimizes this.

  • Scale-Up Considerations :

    • Continuous-flow reactors enhance mixing efficiency for PEGylation steps, reducing reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG24-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Primary Amines: React with the TFP ester group to form amide bonds.

    Aminooxy and Hydrazide: React with the benzaldehyde group to form Schiff bases or oximes.

    Organic Solvents: Used to dissolve the reactants and facilitate the reactions.

    Controlled Temperatures: Ensure the stability and reactivity of the functional groups.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, Ald-Ph-PEG24-TFP ester is utilized as a linker in PROTAC synthesis. It allows researchers to create novel compounds that can selectively degrade specific proteins associated with various diseases. The unique reactivity of its functional groups enables the formation of amide bonds with primary amines and the generation of Schiff bases or oximes with aminooxy or hydrazide compounds.

Biology

In biological studies, this compound is employed to investigate protein-protein interactions and the mechanisms underlying the ubiquitin-proteasome system. By utilizing this compound in experiments, researchers can gain insights into cellular processes and how dysregulation of protein degradation contributes to diseases such as cancer .

Medicine

This compound shows promise in targeted cancer therapies. Its role in PROTAC development allows for the targeted degradation of oncogenic proteins, potentially leading to more effective treatments with fewer side effects compared to traditional therapies .

Industrial Applications

In industrial settings, this compound is used in drug delivery systems and bio-conjugation techniques. Its hydrophilic PEG chain enhances water solubility, making it suitable for various formulations and applications in pharmaceuticals .

Data Table: Comparison of this compound with Similar Compounds

Compound NameFunctional GroupsApplicationsUnique Features
This compoundBenzaldehyde, TFP esterPROTAC synthesis, targeted therapyNon-cleavable linker, high solubility
MAL-dPEG24-TFP EsterMaleimide, TFP esterProtein labeling, drug deliveryReacts with thiols
Ald-PEG-TFP EsterBenzaldehyde, TFP esterPROTAC synthesisVariations in PEG chain length

Targeted Protein Degradation

In a study published in EBioMedicine, researchers utilized this compound to develop novel PROTACs targeting specific oncogenes. The study demonstrated that these PROTACs effectively degraded target proteins in vitro, leading to reduced tumor cell viability .

Mechanistic Insights into Ubiquitination

Another investigation focused on understanding the mechanism of action of PROTACs utilizing this compound. The findings indicated that the compound significantly enhances ubiquitination rates of target proteins when linked to appropriate ligands .

Mechanism of Action

Ald-Ph-PEG24-TFP ester functions as a linker in PROTAC molecules, which consist of two distinct ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural and functional distinctions between Ald-Ph-PEG24-TFP ester and key analogs:

Compound PEG Length Reactive Groups Key Features Applications
This compound 24 units TFP ester, Ald-Ph Long PEG for solubility; dual reactivity for orthogonal conjugation PROTACs, ADCs
Ald-Ph-PEG12-TFP ester 12 units TFP ester, Ald-Ph Shorter PEG; lower solubility but reduced steric hindrance Small-molecule conjugates
Methoxy-PEG24-TFP ester 24 units TFP ester, Methoxy (inert) Lacks aldehyde group; TFP ester for amine coupling only Biopolymer labeling
Bis-PEG3-TFP ester 3 units Two TFP esters Short PEG with dual TFP groups; high reactivity for crosslinking Crosslinking peptides/polymers
Amino-PEG24-acid 24 units Amino, Carboxylic acid Zwitterionic; amine-carboxylic acid for pH-dependent conjugation Drug delivery, surface modification
NHS ester analogs Variable NHS ester Faster hydrolysis; pH-dependent stability General bioconjugation

Reactivity and Stability

  • TFP vs. NHS Esters : TFP esters (as in Ald-Ph-PEG24-TFP) exhibit superior hydrolytic stability compared to NHS esters, with a longer half-life in aqueous buffers (pH 7.5–8.0). This stability reduces premature hydrolysis during conjugation reactions .
  • Aldehyde Functionality: The Ald-Ph group enables site-specific conjugation (e.g., with hydrazide or aminooxy groups), distinguishing it from non-aldehyde variants like Methoxy-PEG24-TFP ester .

Solubility and Biocompatibility

  • PEG Chain Length : Longer PEG chains (e.g., PEG24) improve water solubility and biocompatibility. This compound outperforms shorter analogs (e.g., PEG12 or PEG3) in solubility-driven applications .
  • Functional Group Impact: Inert terminal groups (e.g., Methoxy in m-PEG24-TFP ester) reduce nonspecific interactions, while Ald-Ph introduces controlled reactivity .

Comparison with Shorter PEG Analogs

  • Ald-Ph-PEG12-TFP ester : While cheaper and smaller, its shorter PEG chain compromises solubility and in vivo circulation time .
  • Bis-PEG3-TFP ester : Used for crosslinking but unsuitable for PROTACs due to insufficient spacer length and lack of aldehyde functionality .

Competing Reactive Groups

  • TFP vs. NHS Esters : TFP esters are preferred for large-scale or prolonged reactions (e.g., protein labeling) due to reduced hydrolysis .
  • Methoxy-PEG24-TFP ester : Lacks aldehyde reactivity, limiting its utility in multi-step conjugations .

Biological Activity

Ald-Ph-PEG24-TFP ester is a specialized compound used primarily as a bio-conjugation linker in various biochemical applications. This compound features a benzaldehyde functional group and a TFP (2,3,5,6-tetrafluorophenyl) ester moiety, linked through a 24-unit polyethylene glycol (PEG) chain. Its unique structure allows for versatile applications in drug delivery systems, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.

  • Molecular Formula : C65H107F4NO28
  • Molecular Weight : 1426.6 g/mol
  • Purity : ≥95%
  • CAS Number : 2055105-36-5
  • Storage Conditions : -20 °C

The compound is characterized by its non-cleavable nature, which makes it stable under physiological conditions, thus providing reliability in long-term experiments and applications .

This compound exhibits significant biological activity through its ability to form stable covalent bonds with amine-containing molecules. The benzaldehyde group reacts readily with primary amines, aminooxy groups, and hydrazides, facilitating the formation of stable amide bonds. This reactivity is crucial for the development of targeted therapies and bioconjugates .

The TFP ester component enhances the stability of the linker compared to traditional NHS esters, making it less susceptible to hydrolysis in aqueous environments. This property is particularly advantageous for maintaining the integrity of drug conjugates during storage and application .

PROTAC Development

This compound plays a pivotal role in the synthesis of PROTACs. These molecules are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The PEG chain increases solubility and bioavailability, while the TFP ester allows for efficient conjugation with target ligands .

Case Studies

  • Targeted Drug Delivery :
    • A study demonstrated the use of this compound in constructing targeted drug delivery systems aimed at CD38 in cancer therapy. The conjugates showed enhanced efficacy and reduced off-target effects compared to traditional therapies .
  • Bioconjugation Studies :
    • Research indicated that bioconjugates formed using this compound exhibited improved pharmacokinetic properties and stability in vivo. The hydrophilic nature of PEG contributed to prolonged circulation times in biological systems .

Data Table: Comparison of Linkers

PropertyThis compoundNHS EsterOther Linkers
ReactivityHighModerateVariable
Hydrolytic StabilityHighLowVariable
SolubilityHighModerateDepends on structure
ApplicationPROTACs, Drug DeliveryGeneral BioconjugationVarious

Q & A

Q. What functional groups does Ald-Ph-PEG24-TFP ester react with, and what experimental conditions are critical for successful conjugation?

  • Methodological Answer : The TFP ester reacts with primary amines (e.g., lysine residues in proteins) at pH 7.5–9.0, while the aldehyde group (Ald) targets hydrazide- or amine-containing molecules under mildly acidic conditions (pH 4.5–6.5). Optimize molar ratios (e.g., 1:5–1:20, reagent-to-target) and use phosphate or HEPES buffers for stability. Monitor reaction progress via UV-Vis spectroscopy (TFP release at 260 nm) or HPLC .

Q. How should this compound be stored to maintain reactivity, and what are the consequences of improper storage?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO or DMF to avoid hydrolysis. Repeated freeze-thaw cycles degrade TFP ester reactivity; aliquot into single-use portions. Degradation manifests as reduced conjugation efficiency (>20% loss after three freeze-thaw cycles) .

Q. Which analytical techniques are suitable for verifying the purity and molecular weight of this compound?

  • Methodological Answer : Use MALDI-TOF mass spectrometry for molecular weight validation (expected ~1,500–1,600 Da for PEG24). Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ¹H-NMR (integration of PEG chain protons vs. aromatic Ph/TFP signals) .

Q. How does the PEG24 chain influence solubility and biocompatibility in biological assays?

  • Methodological Answer : The PEG24 chain enhances aqueous solubility (critical for in vitro assays) and reduces non-specific binding. Test biocompatibility by incubating conjugated products with cell lines (e.g., HEK293) and monitoring viability via MTT assay. PEG24’s hydrophilicity also minimizes aggregation in PBS or serum-containing media .

Q. What are the primary applications of this compound in bioconjugation workflows?

  • Methodological Answer : It enables dual-functional modifications: (1) TFP ester for stable amide bonds with proteins/peptides, (2) Ald for site-specific labeling (e.g., glycan engineering via hydrazone formation). Applications include antibody-drug conjugate (ADC) linker synthesis and surface functionalization of nanoparticles for targeted drug delivery .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conjugating this compound to hydrophobic biomolecules?

  • Methodological Answer : Use co-solvents (e.g., 10% DMSO in PBS) to improve hydrophobic substrate solubility. Employ Taguchi experimental design (L9 orthogonal array) to test variables: temperature (4–25°C), pH (4.5–8.5), and reaction time (2–24 hrs). Analyze yield via SDS-PAGE or LC-MS and validate with triplicate runs .

Q. What experimental strategies resolve contradictions in conjugation efficiency data between batch syntheses?

  • Methodological Answer : Implement strict quality control: pre-test reagent activity via TFP ester hydrolysis kinetics. Use internal standards (e.g., FITC-labeled reference proteins) to normalize efficiency metrics. If discrepancies persist, characterize PEG24 chain integrity via GPC-MALS to rule out polymerization inconsistencies .

Q. How to design a controlled study assessing this compound’s stability in serum-containing media?

  • Methodological Answer : Incubate the reagent (0.1–1 mM) in fetal bovine serum (FBS) at 37°C. Sample at intervals (0, 1, 4, 24 hrs) and quench reactions with 10 mM glycine. Analyze degradation products via LC-MS/MS. Compare stability to shorter-chain PEG analogs (e.g., PEG12) to evaluate PEG length-dependent protease resistance .

Q. What are the best practices for quantifying residual unreacted this compound post-conjugation?

  • Methodological Answer : Use size-exclusion chromatography (SEC) to separate conjugated products from unreacted reagent. Alternatively, employ a fluorescence-based assay (if the target is labeled) or Ellman’s reagent to quantify free thiols in competition experiments. Report residual levels as a percentage of initial input .

Q. How to troubleshoot low labeling efficiency in live-cell surface modification experiments using this reagent?

  • Methodological Answer :
    Ensure cell viability >90% and exclude serum (which contains competing amines) during conjugation. Pre-block cells with 1% BSA to minimize non-specific binding. Optimize Ald-hydrazide reaction by adding aniline (5 mM) as a catalyst. Validate via flow cytometry using a fluorescent hydrazide probe .

Data Analysis & Reporting

  • Key Parameters Table :

    ParameterOptimal RangeAnalytical MethodReference
    TFP ester reactivitypH 7.5–9.0UV-Vis (260 nm)
    Ald-hydrazide efficiencypH 5.0 + 5 mM anilineFluorescence microscopy
    PEG24 stability in FBSt½ > 12 hrsLC-MS/MS
  • Common Pitfalls :

    • Aggregation : Filter conjugates through 0.22 µm membranes pre-analysis.
    • Buffer interference : Avoid Tris-based buffers (compete with amine reactions).

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